1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group, making it a molecule of interest for researchers.
Properties
Molecular Formula |
C20H31ClN2O3S |
|---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H31ClN2O3S/c1-14(2)19(15(3)4)22-20(24)16-9-11-23(12-10-16)27(25,26)13-17-7-5-6-8-18(17)21/h5-8,14-16,19H,9-13H2,1-4H3,(H,22,24) |
InChI Key |
WYXOHJIEACBQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent substitution with the chlorophenyl and methanesulfonyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological pathways and targets.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its bromine or fluorine analogs. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
